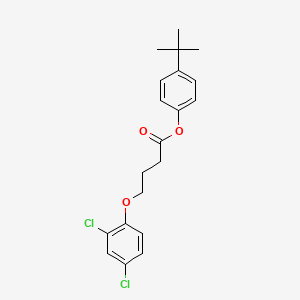
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate, also known as TBB, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit protein phosphatase 2A (PP2A), a key enzyme involved in many cellular processes. TBB has been shown to have potential applications in cancer treatment, neurodegenerative diseases, and viral infections.
Wissenschaftliche Forschungsanwendungen
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has been extensively studied for its potential therapeutic applications in various diseases. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases by reducing oxidative stress and inflammation. In addition, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).
Wirkmechanismus
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate selectively inhibits PP2A, a serine/threonine phosphatase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. PP2A is also involved in the regulation of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. By inhibiting PP2A, this compound can modulate these pathways and affect cellular processes such as apoptosis, cell cycle progression, and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neuronal cells, and inhibit viral replication in liver cells. This compound has also been shown to affect glucose metabolism and insulin secretion in pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate is a useful tool for studying the role of PP2A in various cellular processes and diseases. However, there are some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other phosphatases or proteins, which can complicate the interpretation of results. In addition, this compound may have different effects on different cell types or tissues, which can affect the reproducibility of results.
Zukünftige Richtungen
There are many potential future directions for 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate research. For example, further studies are needed to investigate the specificity and selectivity of this compound for PP2A, as well as its potential off-target effects. In addition, more research is needed to explore the therapeutic potential of this compound in various diseases, such as cancer, neurodegenerative diseases, and viral infections. Furthermore, the development of more potent and selective PP2A inhibitors based on the structure of this compound may lead to the discovery of novel therapeutics for various diseases.
Synthesemethoden
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with 2,4-dichlorophenoxybutyric acid in the presence of a catalyst and solvent. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O3/c1-20(2,3)14-6-9-16(10-7-14)25-19(23)5-4-12-24-18-11-8-15(21)13-17(18)22/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSHUKKDRICWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

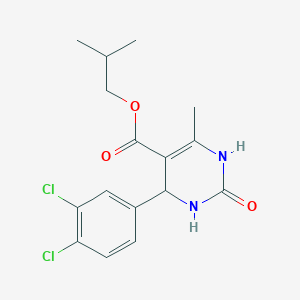
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
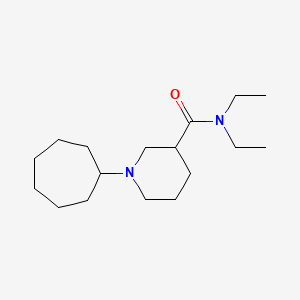
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)
![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
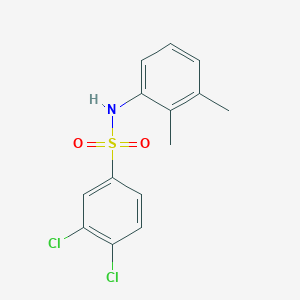
![diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)
![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
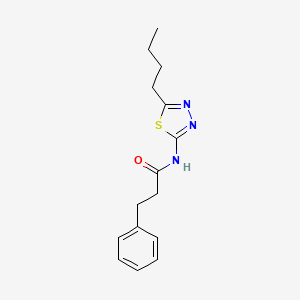
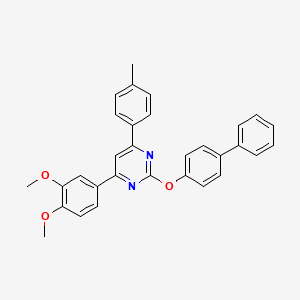
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)